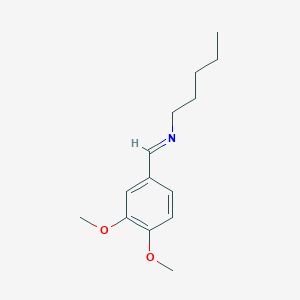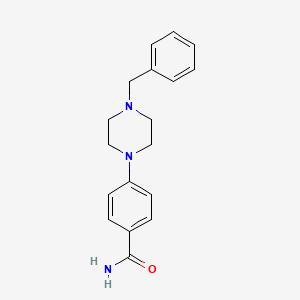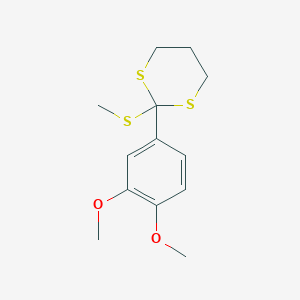
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a 3,4-dimethoxyphenyl group and a methylsulfanyl group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane typically involves the following steps:
Formation of the 1,3-dithiane ring: This can be achieved by reacting a carbonyl compound (such as an aldehyde or ketone) with 1,3-propanedithiol in the presence of an acid catalyst like boron trifluoride etherate.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the 1,3-dithiane with a 3,4-dimethoxyphenyl halide (such as 3,4-dimethoxybenzyl chloride) under basic conditions, typically using a strong base like sodium hydride.
Addition of the methylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound using reagents like Raney nickel or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Raney nickel, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: New compounds with different substituents replacing the methylsulfanyl group.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and cleaved under specific conditions, allowing for the temporary protection of reactive carbonyl groups during multi-step synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-1,3-dithiane: Lacks the 3,4-dimethoxyphenyl group.
1,3-Dithiane: The parent compound without any substituents.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is unique due to the presence of both the 3,4-dimethoxyphenyl group and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile and valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
128155-62-4 |
|---|---|
Formule moléculaire |
C13H18O2S3 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-2-methylsulfanyl-1,3-dithiane |
InChI |
InChI=1S/C13H18O2S3/c1-14-11-6-5-10(9-12(11)15-2)13(16-3)17-7-4-8-18-13/h5-6,9H,4,7-8H2,1-3H3 |
Clé InChI |
LBTMYXDTAGQWTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(SCCCS2)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



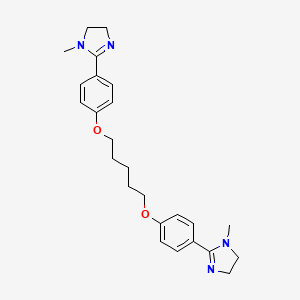
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
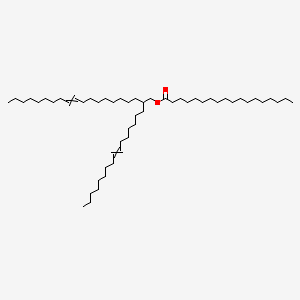

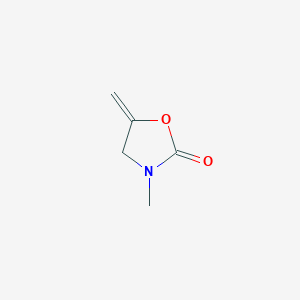
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)

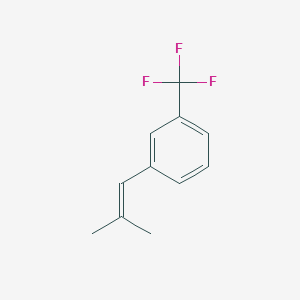
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)

